molecular formula C24H27N3O3 B2864045 2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 489425-21-0

2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No. B2864045
CAS RN: 489425-21-0
M. Wt: 405.498
InChI Key: ZNCTUOFDDJHXKX-UHFFFAOYSA-N
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Description

2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality 2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Ligands

A study by Maier and Wünsch (2002) on spiropiperidines, which are closely related to the compound , revealed their potential as highly potent and subtype-selective σ-receptor ligands. These spiropiperidines showed significant affinity for σ1- and σ2-receptors, indicating their relevance in neuropharmacology and potential therapeutic applications (Maier & Wünsch, 2002).

Central Nervous System Agents

Bauer et al. (1976) explored the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Their work highlighted the significance of these compounds in the development of treatments targeting the central nervous system (Bauer et al., 1976).

Antimicrobial and Anti-Inflammatory Activity

Mandzyuk et al. (2020) reported on the antimicrobial, anti-inflammatory, and antioxidant activities of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines. This study underscores the broad spectrum of biological activities that such spiro derivatives, including the compound , might possess (Mandzyuk et al., 2020).

Ultrasound-Promoted Synthesis

Wang et al. (2012) described an ultrasound-promoted one-pot, three-component synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives. This innovative synthesis method could be relevant for the efficient production of similar spiro compounds for research and pharmaceutical use (Wang et al., 2012).

Sigma Receptor Binding Properties

Another study by Maier and Wünsch (2002) delved into the sigma receptor binding properties of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines]. They concluded that specific structural features in these compounds are advantageous for high sigma receptor affinity, suggesting potential applications in designing sigma receptor-targeted therapies (Maier & Wünsch, 2002).

Synthesis of Spiro[1-Benzopyran-3(2H),2'-Piperazines]

Comoy and Guillaumet (1996) reported the synthesis of spiro[1-benzopyran-3(2H),2'-piperazines] derivatives. These compounds, due to their unique structure, could be of interest in developing new drugs with central nervous system activity (Comoy & Guillaumet, 1996).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16(2)26-11-9-24(10-12-26)27-20(18-5-3-4-6-21(18)30-24)14-19(25-27)17-7-8-22-23(13-17)29-15-28-22/h3-8,13,16,20H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCTUOFDDJHXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

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